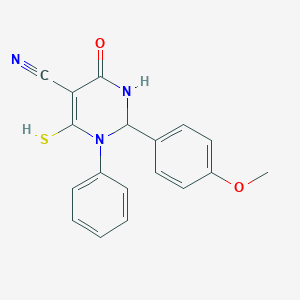![molecular formula C17H29N5O2 B285761 N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DEAC, is a urea-based inhibitor that has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in cell growth and division. This leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects may make this compound useful in the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has several advantages for use in lab experiments. It is easy to synthesize and yields a high purity product. In addition, this compound has been shown to be stable and have a long shelf life. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects that could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea. One area of research is to further elucidate the mechanism of action of this compound. This could lead to the development of more effective cancer therapies. Another area of research is to investigate the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and arthritis. Finally, research could focus on developing new analogs of this compound that have improved properties for use in scientific research.
Métodos De Síntesis
The synthesis of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea involves the reaction of 2,6-dimethyl-3-pyridinecarboxylic acid with diethylamine and ethyl chloroformate. The resulting product is then treated with urea to form this compound. The reaction can be carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.
Propiedades
Fórmula molecular |
C17H29N5O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3-[5-(diethylcarbamoylamino)-2,6-dimethylpyridin-3-yl]-1,1-diethylurea |
InChI |
InChI=1S/C17H29N5O2/c1-7-21(8-2)16(23)19-14-11-15(13(6)18-12(14)5)20-17(24)22(9-3)10-4/h11H,7-10H2,1-6H3,(H,19,23)(H,20,24) |
Clave InChI |
NGJHDAKDUXDBEW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=CC(=C(N=C1C)C)NC(=O)N(CC)CC |
SMILES canónico |
CCN(CC)C(=O)NC1=CC(=C(N=C1C)C)NC(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)


![4-[5-[4-(Methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B285707.png)
![4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B285712.png)
![N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B285713.png)
![1-[4-(4-Bromo-phenyl)-imidazol-1-yl]-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B285715.png)
![N-[4-[2-hydroxy-3-(2-propylbenzimidazol-1-yl)propoxy]phenyl]acetamide](/img/structure/B285716.png)

![3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
